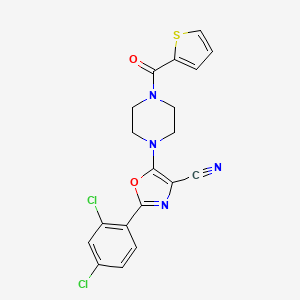

2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

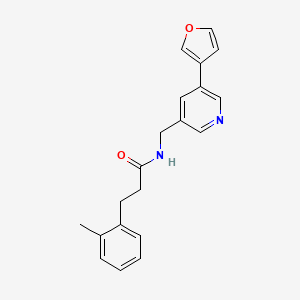

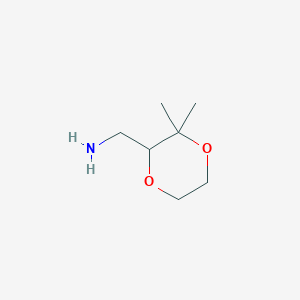

The compound 2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound that appears to be a derivative of oxazole, a five-membered aromatic ring containing both nitrogen and oxygen. The structure suggests the presence of multiple substituents including a dichlorophenyl group, a thiophene carboxyl group, and a piperazine ring, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

While the specific synthesis of 2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is not detailed in the provided papers, related synthetic methods can be inferred. For instance, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to the formation of thiazolopyridine-2-carbonitriles, which suggests that similar thermolytic methods could potentially be applied to synthesize the oxazole-4-carbonitrile derivatives . Additionally, the synthesis of related piperazine compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, involves the reaction of substituted benzene derivatives with piperazine under optimized conditions . This indicates that the piperazine moiety of the compound could be synthesized through a similar reaction pathway.

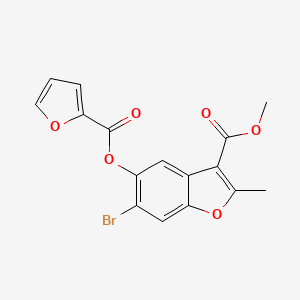

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical properties. The dichlorophenyl group is an electron-withdrawing substituent, which could affect the electron density of the oxazole ring. The thiophene-2-carbonyl group is another aromatic system that could participate in π-π interactions and potentially stabilize the molecule through conjugation. The piperazine ring is a flexible, saturated heterocycle that can adopt different conformations and may be involved in hydrogen bonding.

Chemical Reactions Analysis

The presence of multiple reactive sites on the compound suggests that it could participate in various chemical reactions. The nitrile group could undergo nucleophilic addition reactions, while the oxazole ring could be involved in electrophilic substitution reactions due to the presence of the electron-withdrawing dichlorophenyl group. The piperazine moiety could be a site for alkylation or acylation reactions, potentially modifying the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The dichlorophenyl and thiophene groups could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents versus water. The presence of the piperazine ring might enhance the compound's solubility in polar solvents due to potential hydrogen bonding. The compound's melting point, boiling point, and stability would be determined by the interplay of these functional groups and the overall molecular architecture.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, including triazoles and thiadiazoles, containing piperazine nuclei, has been a significant area of research. These compounds are synthesized through various chemical reactions, including cyclization and nucleophilic substitution, to explore their potential biological activities. The structural elucidation of these compounds is typically achieved using advanced spectroscopic techniques such as HRMS, IR, and NMR experiments, providing insight into their molecular configurations and potential functional applications (Wujec & Typek, 2023; Aboussafy & Clive, 2012).

Biological Activities

Various derivatives of the mentioned compound have been evaluated for their antimicrobial and antifungal activities. For instance, triazole derivatives containing the piperazine nucleus have been synthesized and assessed for their biological potentials, including antimicrobial and antifungal activities. These studies often reveal that some compounds exhibit significant inhibitory activities against a range of microorganisms, highlighting their potential as therapeutic agents (Bektaş et al., 2007; Deshmukh et al., 2017).

Furthermore, the solubility and partitioning processes of novel antifungal compounds in biologically relevant solvents have been studied. These investigations help in understanding the physicochemical properties of these compounds, which are crucial for their biological efficacy and pharmacokinetic profiles (Volkova et al., 2020).

Antipsychotic Applications

Some studies have focused on the detailed molecular structure and solvate forms of aripiprazole, a neuroleptic drug with applications in the treatment of schizophrenia and related psychoses. These studies provide insights into the drug's molecular interactions and its preferred conformational forms, which are essential for its pharmacological activity (Tessler & Goldberg, 2006).

properties

IUPAC Name |

2-(2,4-dichlorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4O2S/c20-12-3-4-13(14(21)10-12)17-23-15(11-22)19(27-17)25-7-5-24(6-8-25)18(26)16-2-1-9-28-16/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWOWDGZKQNLNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)

![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)

![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)

![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)